molecular formula C12H10O4 B8591219 Ethyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoate CAS No. 16900-54-2

Ethyl 3-(2H-1,3-benzodioxol-5-yl)prop-2-ynoate

Cat. No. B8591219
M. Wt: 218.20 g/mol
InChI Key: HOQDNAXKTUGERX-UHFFFAOYSA-N
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Patent
US06855722B2

Procedure details

The title compound was synthesized from 5-ethynyl-benzo[1,3]dioxole and 7-[2-(1H-indol-5-yloxy)-ethyl]-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester using the procedure described in Example 23, step (c), in 54% yield. 1H NMR (CDCl3) δ 7.16 (dd, 1H, J=1.6, 8.1 Hz), 7.00 (d, 1H, J=1.6 Hz,), 6.80 (d, 1H, J=8.1 Hz,), 6.02 (s, 2H), 4.29 (q, 2H, J=7.2 Hz,), 1.35 (t, 3H, J=7.2 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-[2-(1H-indol-5-yloxy)-ethyl]-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]2[O:7][CH2:8][O:9][C:5]=2[CH:4]=1)#[CH:2].[C:12]([O:16][C:17](N1C2C(=CC=C(CCOC3C=C4C(=CC=3)NC=C4)N=2)CCC1)=[O:18])(C)(C)[CH3:13]>>[CH2:12]([O:16][C:17](=[O:18])[C:2]#[C:1][C:3]1[CH:11]=[CH:10][C:6]2[O:7][CH2:8][O:9][C:5]=2[CH:4]=1)[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=CC2=C(OCO2)C=C1
Name
7-[2-(1H-indol-5-yloxy)-ethyl]-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCCC2=CC=C(N=C12)CCOC=1C=C2C=CNC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C#CC1=CC2=C(OCO2)C=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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